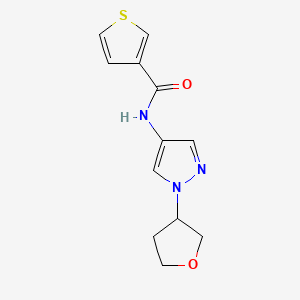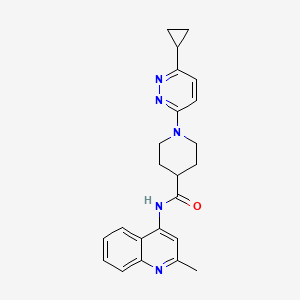
1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to target a specific protein in the body, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea works by targeting a specific protein in the body known as tyrosine kinase. This protein plays a crucial role in the growth and proliferation of cancer cells, making it an attractive target for cancer therapy. By inhibiting the activity of this protein, 1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea are complex and varied. This compound has been shown to have a significant impact on cell growth and proliferation, as well as on the immune system. Additionally, this compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea is its specificity. This compound targets a specific protein in the body, making it a promising candidate for targeted therapies. Additionally, this compound has been shown to have a low toxicity profile, suggesting that it may be well-tolerated in patients. However, one of the main limitations of this compound is its challenging synthesis, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea. One area of focus is the development of more efficient and scalable synthesis methods for this compound. Additionally, researchers are exploring the potential of this compound for the treatment of various types of cancer and inflammatory diseases. Finally, there is a growing interest in combining this compound with other therapies to improve its efficacy and reduce the risk of resistance.
Synthesemethoden
The synthesis of 1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea involves a series of chemical reactions. The starting materials for the synthesis include 3-Fluoro-4-methylphenylamine, 2-Amino-4-methylpyrimidine-5-carboxamide, and 4-Methylpiperazine. The reaction proceeds through several steps, including the formation of an intermediate compound, which is then converted into the final product. The synthesis of this compound is challenging, and several modifications have been proposed to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the treatment of various types of cancer. Additionally, this compound has been shown to have anti-inflammatory properties, suggesting that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6O/c1-12-3-4-13(9-15(12)18)21-17(25)22-14-10-19-16(20-11-14)24-7-5-23(2)6-8-24/h3-4,9-11H,5-8H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBIIKAAWFELBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2624976.png)
![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2624977.png)

![3-(2-methoxyethyl)-2-[(2-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2624979.png)
![[1,4'-Bipiperidine]-4-carbonitrile](/img/structure/B2624980.png)


![2-Benzo[e][1]benzofuran-2-yl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2624985.png)
![(E)-3-(furan-2-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2624986.png)
![(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2624987.png)
![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2624989.png)


![7-Amino-2-pyridin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2624997.png)